

An In-Depth Technical Guide to 2-Methylbutane (Isopentane) for Scientific Applications

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: *Isopentane*

Cat. No.: *B150273*

[Get Quote](#)

A Note on Nomenclature: It is crucial for researchers, scientists, and drug development professionals to recognize that 2-methylbutane and **isopentane** are two names for the exact same chemical compound.^{[1][2][3]} They are synonyms, referring to a branched-chain alkane with the chemical formula C₅H₁₂.^{[4][5][6]} This guide will use the names interchangeably to reflect their common usage in scientific literature and supplier catalogues.

This technical guide provides a comprehensive overview of 2-methylbutane (**isopentane**), focusing on its properties, common scientific applications, and detailed experimental protocols relevant to research and development.

Physicochemical Properties

2-Methylbutane is a colorless, highly volatile, and extremely flammable liquid with a gasoline-like odor.^{[3][5][7][8]} Its branched structure distinguishes its physical properties from its straight-chain isomer, n-pentane.^[5] Due to its high volatility, it evaporates quickly at room temperature.^{[5][7]}

Table 1: Quantitative Physicochemical Data for 2-Methylbutane (**Isopentane**)

Property	Value
Molecular Formula	C ₅ H ₁₂ [4] [5]
Molar Mass	72.15 g/mol [3] [9]
Boiling Point	27.9 - 30 °C [7] [8] [10]
Melting/Freezing Point	-159.9 to -160 °C [8] [10]
Density	0.62 g/mL at 25 °C [7] [10]
Vapor Pressure	11.17 psi (76.9 kPa) at 20 °C [10]
Flash Point	-51 °C (-59.8 °F) closed cup
Autoignition Temperature	420 °C (788 °F)
Solubility in Water	Almost insoluble [4] [11]
Solubility in Organic Solvents	Miscible with hydrocarbons, oils, alcohol, and ether [4] [7] [11]
Refractive Index	n _{20/D} 1.354 [7] [10]

Key Scientific Applications

The unique properties of 2-methylbutane, particularly its very low freezing point and high volatility, make it invaluable in several scientific applications.

- **Cryosectioning and Histology:** The most prominent application of **isopentane** in research is for the rapid freezing (snap-freezing or flash-freezing) of biological tissue specimens for cryosectioning and histological analysis.[\[1\]](#)[\[3\]](#)[\[5\]](#) Its high thermal conductivity allows for rapid and even freezing, which is critical for preserving cellular morphology and preventing the formation of damaging ice crystals.[\[12\]](#) This is superior to direct immersion in liquid nitrogen, which can create an insulating vapor barrier, leading to slow and uneven freezing.[\[12\]](#)
- **Solvent in Organic Synthesis:** 2-Methylbutane is used as a non-polar solvent for various chemical reactions and purifications.[\[4\]](#)[\[5\]](#)[\[13\]](#)[\[14\]](#) Its inertness to most chemical agents and its ease of removal by evaporation make it a suitable medium for synthesizing pharmaceutical intermediates and other organic compounds.[\[2\]](#)[\[5\]](#)

- Low-Temperature Baths: In conjunction with liquid nitrogen or dry ice, **isopentane** is used to create low-temperature baths for various laboratory procedures.[5] An **isopentane**/liquid nitrogen bath can achieve a stable temperature of approximately -160 °C.[5]
- Blowing Agent: In industrial applications, **isopentane** serves as a blowing agent for the production of polystyrene and polyurethane foams.[3][5][15][16]

Experimental Protocols

This protocol describes the standard method for snap-freezing biological tissues using **isopentane** cooled with liquid nitrogen to minimize ice crystal artifacts and preserve tissue integrity.[12][17][18]

Materials:

- **Isopentane** (2-methylbutane)
- Liquid Nitrogen (LN₂)
- Dewar flask or insulated container (e.g., Styrofoam box)
- Metal canister or beaker
- Optimal Cutting Temperature (OCT) compound
- Cryomolds
- Forceps
- Personal Protective Equipment (PPE): Cryo-gloves, safety glasses, lab coat

Methodology:

- Preparation: In a fume hood, place the metal canister inside the insulated container. Fill the insulated container with liquid nitrogen. Carefully pour **isopentane** into the metal canister until it is about half to two-thirds full.[12]

- Cooling: Allow the **isopentane** to cool by the surrounding liquid nitrogen. The **isopentane** is sufficiently cold when a frozen layer begins to form at the bottom of the canister, or it becomes opaque and milky white.[18][19] This indicates the temperature is approaching **isopentane**'s freezing point of -160 °C.
- Embedding: Dissect and trim the fresh tissue sample to the desired size to fit within the cryomold. Fill the cryomold with OCT compound, ensuring there are no bubbles. Orient the tissue specimen within the OCT as required for sectioning.[20][21]
- Freezing: Using forceps, grasp the cryomold and submerge it into the chilled **isopentane**. [20] Hold the mold in the liquid **isopentane** for 20-60 seconds, depending on the tissue size, until the OCT turns completely white and opaque.[18] Avoid dropping the mold into the **isopentane**, as this can cause the block to freeze too quickly and crack.[22]
- Storage: Once frozen, remove the mold from the **isopentane** and place it on dry ice temporarily.[12] For long-term storage, wrap the frozen block in pre-labeled aluminum foil or place it in a cryotube and store it at -80 °C.[21]

[Click to download full resolution via product page](#)

Safety and Handling

2-Methylbutane is an extremely flammable substance and poses a significant fire and explosion hazard, especially when exposed to heat, sparks, or open flames.[3][7][23]

Table 2: Safety and Hazard Information for 2-Methylbutane (**Isopentane**)

Hazard Category	Description
Flammability	Extremely flammable liquid and vapor. [24] Vapors are heavier than air and may travel to an ignition source. [7] [23]
Health Hazards	May cause drowsiness or dizziness upon inhalation. [23] [25] Aspiration hazard; may be fatal if swallowed and enters airways. [24] Repeated skin contact can cause dryness and cracking. [13] [23]
Environmental Hazards	Toxic to aquatic life with long-lasting effects. [24] [25]

Handling and Storage Recommendations:

- Ventilation: Always handle 2-methylbutane in a well-ventilated area or a chemical fume hood.
[\[25\]](#)[\[26\]](#)
- Ignition Sources: Keep away from all sources of ignition, including heat, sparks, open flames, and static discharge.[\[23\]](#)[\[25\]](#)[\[26\]](#) Use non-sparking tools.[\[23\]](#)
- Storage: Store in a cool, dry, well-ventilated area in a tightly closed container.[\[24\]](#) Storage temperature is often recommended between 2-8°C.
- Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, chemical-resistant gloves, and a lab coat.[\[23\]](#)

[Click to download full resolution via product page](#)

Conclusion

2-Methylbutane, commonly known as **isopentane**, is the same indispensable chemical compound used in a variety of scientific applications. Its primary role in research laboratories is as a superior cryopreservation medium for biological tissues, ensuring high-quality sample

integrity for histological studies. While its use as a non-polar solvent is also significant, its extreme flammability necessitates strict adherence to safety protocols. Understanding the identity of 2-methylbutane and **isopentane** as a single substance, along with its distinct properties and safe handling procedures, is essential for its effective and secure use in scientific and drug development environments.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. Isopentane - Wikipedia [en.wikipedia.org]
- 2. Unveiling the Chemistry of 2-Methylbutane: A Comprehensive Insight into Synthesis, Composition, Applications, and Storage _Chemicalbook [chemicalbook.com]
- 3. 2-Methylbutane - Junyuan Petroleum Group | Manufacturer of Pentanes, Hexanes, Heptanes and Sulfiding Agents [junyuanpetroleumgroup.com]
- 4. Iso-Pentane – DHCPL [dhcpl.com]
- 5. What is Isopentane?_Chemicalbook [chemicalbook.com]
- 6. What is Isopentane? - Junyuan Petroleum Group | Manufacturer of Pentanes, Hexanes, Heptanes and Sulfiding Agents [junyuanpetroleumgroup.com]
- 7. 2-Methylbutane | 78-78-4 [chemicalbook.com]
- 8. cameochemicals.noaa.gov [cameochemicals.noaa.gov]
- 9. encyclopedia.airliquide.com [encyclopedia.airliquide.com]
- 10. chemwhat.com [chemwhat.com]
- 11. haltermann-carless.com [haltermann-carless.com]
- 12. med.nyu.edu [med.nyu.edu]
- 13. 2-Methylbutane: toxicology, pharmacokinetics and applications _Chemicalbook [chemicalbook.com]
- 14. solubilityofthings.com [solubilityofthings.com]

- 15. 2-Methylbutane: Properties, Uses, and Safety Considerations in Industrial Applications _Chemicalbook [chemicalbook.com]
- 16. Isopentane Manufacturer Archives - Junyuan Petroleum Group | Manufacturer of Pentanes, Hexanes, Heptanes and Sulfiding Agents [juniyuantroleumgroup.com]
- 17. Rapid Freezing of Skeletal and Cardiac Muscles Using Isopentane Cooled with Liquid Nitrogen and Tragacanth Gum for Histological, Genetic, and Protein Expression Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. cijnj.org [cijnj.org]
- 19. Cryopreservation Method for Preventing Freeze-Fracture of Small Muscle Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Freezing Tissue in OCT using Isopentane [protocols.io]
- 21. Cancer Histology Core [pathbio.med.upenn.edu]
- 22. mmpc.org [mmpc.org]
- 23. ICSC 1153 - ISOPENTANE [chemicalsafety.ilo.org]
- 24. carlroth.com:443 [carlroth.com:443]
- 25. airgas.com [airgas.com]
- 26. carlroth.com [carlroth.com]
- To cite this document: BenchChem. [An In-Depth Technical Guide to 2-Methylbutane (Isopentane) for Scientific Applications]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b150273#2-methylbutane-vs-isopentane-for-scientific-applications>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com